molecular formula C9H17N3O B13638672 (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine

Cat. No.: B13638672
M. Wt: 183.25 g/mol
InChI Key: OYRADVLQYGVGIU-UHFFFAOYSA-N
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Description

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is a chemical compound featuring a pyrazole core substituted with a methanamine group and a 1-methoxypropan-2-yl side chain. This structure classifies it as a versatile building block in medicinal chemistry and drug discovery research. Pyrazole and pyrazol-4-yl-methanamine derivatives are recognized as privileged scaffolds in the design of biologically active molecules and are frequently investigated as key components in the development of kinase inhibitors . Compounds with structurally similar pyrazole cores have demonstrated significant potential in pharmaceutical research, serving as core structures in potent and selective inhibitors for various biological targets. For instance, such scaffolds have been utilized in the development of Janus Kinase 1 (JAK1) inhibitors for oncology research and novel Cyclin-Dependent Kinase 2 (CDK2) inhibitors, which have shown promising antitumor activities in preclinical models . The methanamine functional group at the 4-position of the pyrazole ring offers a synthetic handle for further derivatization, allowing researchers to conjugate the core structure to other pharmacophores or create prodrugs . This makes (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine a valuable intermediate for constructing more complex molecules aimed at probing biological pathways or developing new therapeutic agents. This product is intended for research purposes in a controlled laboratory environment only.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

[1-(1-methoxypropan-2-yl)-3-methylpyrazol-4-yl]methanamine

InChI

InChI=1S/C9H17N3O/c1-7(6-13-3)12-5-9(4-10)8(2)11-12/h5,7H,4,6,10H2,1-3H3

InChI Key

OYRADVLQYGVGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN)C(C)COC

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine typically involves the construction of the pyrazole core followed by functionalization at the 1-, 3-, and 4-positions. The methoxypropan-2-yl substituent at N-1 and the methanamine group at C-4 are introduced through selective alkylation and amination reactions, respectively.

Two main synthetic approaches are reported:

Key Synthetic Steps and Conditions

Pyrazole Core Formation
  • Pyrazole rings are commonly synthesized by the condensation of hydrazines with β-diketones or β-ketoesters under reflux in ethanol or glacial acetic acid.
  • For example, refluxing 1,3-diketones with hydrazine derivatives in the presence of catalytic amounts of acids or metal salts (e.g., Ce(SO4)2·4H2O) in aqueous ethanol yields substituted pyrazolones with high efficiency and purity.
Introduction of the Methoxypropan-2-yl Group at N-1
  • Alkylation at the N-1 position of the pyrazole ring is achieved by reaction with appropriate alkyl halides or sulfonates under basic conditions.
  • Suitable solvents include tetrahydrofuran (THF), dioxane, or dimethylformamide (DMF), often with bases such as potassium carbonate or sodium hydride.
  • Reaction temperatures range from ambient to reflux (20 °C to 180 °C), with reaction times from 10 minutes to 24 hours, sometimes assisted by microwave irradiation to improve yields and reduce time.
Amination at the 4-Position
  • The methanamine group at C-4 can be introduced by nucleophilic substitution or reductive amination of a precursor bearing a suitable leaving group (e.g., halogen or sulfonate).
  • Amino-protecting groups such as tert-butoxycarbonyl (Boc) or arylsulfonyl groups may be employed to facilitate selective amination and subsequent deprotection.
  • Reduction of nitro-substituted pyrazoles to amino derivatives can be performed using iron powder in ethanol/water mixtures under reflux, or catalytic hydrogenation with palladium on carbon under hydrogen atmosphere.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Pyrazole ring formation Hydrazine + β-diketone, reflux in EtOH 70-85 High purity, simple work-up
2 N-1 Alkylation Alkyl halide (1-methoxypropan-2-yl halide), K2CO3, THF, 60-80 °C 65-90 Microwave irradiation may be used
3 Nitro group reduction Fe powder, EtOH/H2O, reflux 40 min 80-85 Alternative: Pd/C hydrogenation
4 Amination (methanamine introduction) Amino-protected intermediate, deprotection with acid 70-80 Protecting groups improve selectivity

Detailed Research Findings

Solvent and Temperature Effects

  • The choice of solvent significantly affects reaction rates and yields. Mixtures of dioxane or THF with water are preferred for alkylation and amination steps.
  • Temperature control is critical; higher temperatures (up to 180 °C) under microwave irradiation can accelerate reactions without compromising selectivity.

Catalyst and Protecting Group Usage

  • Catalysts such as Ce(SO4)2·4H2O have been reported to facilitate environmentally friendly pyrazole syntheses with high yields and short reaction times.
  • Amino-protecting groups like Boc and arylsulfonyl groups are essential for selective amination and to prevent side reactions during multi-step syntheses.

Purification Techniques

  • Flash silica chromatography is commonly used to purify intermediates and final products, employing gradients of ethyl acetate in hexane or dichloromethane.
  • Solid amino derivatives are often isolated by filtration after reduction steps, followed by neutralization and extraction to remove inorganic residues.

Summary Table of Preparation Methods

Method Aspect Details References
Pyrazole synthesis Condensation of hydrazines with β-diketones in refluxing ethanol or acetic acid
N-1 Substitution Alkylation with 1-methoxypropan-2-yl halides in THF or dioxane/water mixtures
Amination Reduction of nitro precursors with Fe/EtOH-H2O or Pd/C hydrogenation; use of protecting groups
Catalysts Ce(SO4)2·4H2O for environmentally friendly catalysis in aqueous ethanol
Purification Flash chromatography; filtration and extraction post-reduction
Reaction conditions Temperature: 20-180 °C; time: 10 min to 24 h; microwave irradiation possible

Chemical Reactions Analysis

Types of Reactions

(1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new drugs and therapeutic agents.

Medicine

In medicine, (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine is investigated for its potential use in treating various diseases. It is explored for its role in modulating biological pathways and its potential as a drug candidate.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (1-(1-Methoxypropan-2-yl)-3-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets in biological systems. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole derivatives exhibit diverse properties depending on substituent patterns. Key structural analogs include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Data Sources
[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine Methyl (N-1), Isopropyl (C-3) C8H15N3 153.23 Liquid, H302/H315/H318/H335 hazards
(1-Methyl-1H-pyrazol-4-yl)methanamine Methyl (N-1) C5H9N3 111.15 Similarity score: 0.72
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine hydrochloride Ethyl (N-1), Methyl (C-3) C7H14ClN3 175.66 Solid, HCl salt form
N-methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine Phenyl (N-1), Methylamine (C-4) C11H13N3 187.24 Aromatic substituent

Key Observations :

  • Substituent Influence on Physicochemical Properties :
    • The methoxypropan-2-yl group in the target compound likely increases hydrophilicity compared to the isopropyl group in or the phenyl group in .
    • Methyl or ethyl substituents at N-1 (e.g., ) reduce steric hindrance compared to bulkier groups like methoxypropan-2-yl.
  • Synthetic Routes :
    • Alkylation at the N-1 position (as seen in ) is a common strategy for pyrazole functionalization. The methoxypropan-2-yl group may require specialized protecting groups or coupling reagents.

Spectroscopic and Reactivity Profiles

  • NMR Analysis :
    • Evidence highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) alter chemical shifts. The methoxypropan-2-yl group in the target compound would likely induce distinct shifts in these regions compared to analogs with alkyl or aryl groups.
  • Reactivity :
    • The methanamine group at C-4 is a reactive site for further derivatization, similar to compounds and .

Biological Activity

(1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine, also known by its CAS number 1156721-45-7, is an organic compound featuring a pyrazole ring and a methoxypropanol group. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine is C₉H₁₇N₃O, with a molecular weight of 183.25 g/mol. The compound's structure allows for unique interactions with biological targets, which is crucial for its activity.

PropertyValue
Molecular FormulaC₉H₁₇N₃O
Molecular Weight183.25 g/mol
CAS Number1156721-45-7
IUPAC Name1-methoxy-N-[(5-methyl-1H-pyrazol-4-yl)methyl]propan-2-amine

The biological activity of (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound is believed to modulate signaling pathways by binding to specific enzymes or receptors, leading to alterations in enzyme activity and receptor function.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor functions, influencing cellular responses.

Biological Activity

Research indicates that (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine exhibits several biological activities:

Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. The compound was shown to inhibit the production of nitric oxide (NO) and prostaglandin E₂ in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, suggesting its potential as an anti-inflammatory agent .

Antitumor Properties

Research into pyrazole derivatives has revealed their potential as antitumor agents. The compound may affect tumor proliferation through modulation of key signaling pathways such as PI3K/AKT/mTOR, which are critical in cancer biology .

Case Studies

Several studies have explored the biological activity of related pyrazole compounds, providing insights into the potential applications of (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine.

Study 1: Anti-inflammatory Effects

In vitro studies using LPS-stimulated RAW 264.7 macrophages showed that treatment with pyrazole derivatives significantly reduced inflammatory markers. These findings suggest that similar compounds could be developed for therapeutic use against inflammatory diseases .

Study 2: Antitumor Activity

Research on substituted pyrazole compounds indicated their efficacy in inhibiting tumor growth in xenograft models. These compounds demonstrated improved drug exposure and effectiveness at low doses, highlighting their therapeutic potential in oncology .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing (1-(1-Methoxypropan-2-yl)-3-methyl-1H-pyrazol-4-yl)methanamine?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. For example:

Pyrazole ring formation : Use cyclocondensation reactions between hydrazines and 1,3-diketones or their equivalents.

Substituent introduction : The methoxypropan-2-yl group can be introduced via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for amine attachment).

Final functionalization : Protect the primary amine during synthesis to avoid side reactions, followed by deprotection (e.g., using HCl/EtOH) .

  • Critical Parameters : Control reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility of intermediates) .

Q. How can structural ambiguities in this compound be resolved using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the substitution pattern on the pyrazole ring. The methoxypropan-2-yl group will show distinct methylene/methyl splits (δ 3.2–3.5 ppm for methoxy protons) and coupling constants.
  • Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular formula (C10_{10}H19_{19}N3_3O), with fragmentation patterns distinguishing the amine moiety .
  • IR : Look for N–H stretching (~3300 cm1^{-1}) and C–O–C vibrations (~1100 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation risks.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., serotonin receptors, given the structural similarity to bioactive pyrazoles). Parameterize the methoxypropan-2-yl group’s steric and electronic effects .
  • QSAR Studies : Correlate substituent lipophilicity (logP) with observed bioactivity. The methoxy group may enhance blood-brain barrier penetration .

Q. What experimental designs can address contradictions in stability data for this compound?

  • Methodological Answer :

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via HPLC and identify degradation products (e.g., demethylation or oxidation byproducts) .
  • pH-Dependent Stability : Test solubility and stability in buffers (pH 1–10). The amine group may protonate in acidic conditions, altering reactivity .

Q. How does the methoxypropan-2-yl substituent influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Metabolism Studies : Use liver microsomes to identify cytochrome P450-mediated oxidation pathways. The methoxy group may reduce first-pass metabolism compared to hydroxyl analogs .
  • Permeability Assays : Perform Caco-2 cell monolayer experiments to assess intestinal absorption. The branched methoxy group could improve membrane diffusion vs. linear chains .

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